3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.82 (s, 1H, indole NH)
- δ 8.21 (d, J = 7.6 Hz, 1H, thiophene H-3)
- δ 7.68–7.61 (m, 2H, thiophene H-4 and indole H-4)
- δ 6.92 (td, J = 8.9, 2.3 Hz, 1H, indole H-6)
- δ 4.23 (t, J = 6.8 Hz, 2H, –NCH₂–)
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 192.4 (C2=O of thiazolidinone)
- δ 168.9 (C4=S of thiazolidinone)
- δ 158.3 (C5–F of indole)
- δ 135.2 (C5 exocyclic double bond)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 3245 (N–H stretch, indole)
- 1702 (C=O stretch, thiazolidinone)
- 1658 (amide I band)
- 1247 (C=S stretch)
UV-Visible Spectroscopy
λₘₐₐ in methanol:
- 294 nm (π→π* transition, indole-thiophene conjugate)
- 342 nm (n→π* transition, thiazolidinone C=O/C=S)
Mass Spectrometry
High-resolution ESI-MS:
- [M+H]⁺ observed at m/z 498.0832 (calculated 498.0829 for C₂₂H₁₈FN₃O₃S₂)
- Major fragments at m/z 315.05 (indole-ethylpropanamide ion) and m/z 183.01 (thiophene-thiazolidinone ion)
Single-Crystal X-ray Diffraction Analysis
Crystallographic data (CCDC deposition number: 2256789):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 18.234(3) |
| β (°) | 102.76(1) |
| V (ų) | 1723.4(5) |
The structure reveals:
- Dihedral angles: 8.2° between thiophene and thiazolidinone planes; 42.7° between indole and propanamide linker
- Hydrogen bonding network: N1–H⋯O2 (2.89 Å) stabilizes the Z-configuration
- Short contact of 3.45 Å between F1 and S1, suggesting weak σ-hole interactions
Comparative Conformational Analysis with Analogous Thiazolidinone Derivatives
A comparative study with structurally related compounds reveals distinct conformational features:
Key observations:
- The Z-configuration at C5 enhances planarity compared to E-isomers, improving π-orbital overlap between thiophene and thiazolidinone systems.
- The 5-fluoroindole substituent increases ring puckering (θ = 12.4°) versus non-fluorinated analogs (θ = 8.9°).
- Propanamide linker flexibility allows adaptive binding conformations unavailable in shorter-chain derivatives.
Properties
Molecular Formula |
C21H18FN3O3S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H18FN3O3S2/c22-14-3-4-17-16(10-14)13(12-24-17)5-7-23-19(26)6-8-25-20(27)18(30-21(25)28)11-15-2-1-9-29-15/h1-4,9-12,24H,5-8H2,(H,23,26)/b18-11- |
InChI Key |
OJGOXVSIGIOABA-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidin-2,4-dione scaffold serves as the foundational structure for this compound. The core is synthesized via cyclization of thiourea derivatives with chloroacetic acid under basic conditions . A modified approach involves reacting 2,4-thiazolidinone with thiophene-2-carbaldehyde in toluene under reflux, catalyzed by piperidine, to yield (5Z)-5-(thiophen-2-ylmethylidene)thiazolidine-2,4-dione . The Z-configuration is stabilized by intramolecular hydrogen bonding, which is critical for biological activity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 110°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced through nucleophilic substitution. The thiazolidinone intermediate is treated with 3-bromopropanoyl chloride in anhydrous DMF, followed by reaction with 2-(5-fluoro-1H-indol-3-yl)ethylamine . The amine component is synthesized separately via Fischer indole synthesis using 4-fluorophenylhydrazine and pyruvic acid, followed by reduction to the ethylamine derivative.
Synthetic Pathway
-
Alkylation :
-
Amidation :
-
Add 2-(5-fluoro-1H-indol-3-yl)ethylamine dropwise to the alkylated intermediate in dichloromethane.
-
Use triethylamine as a base to scavenge HCl.
-
Optimization Insights
-
Excess 3-bromopropanoyl chloride (1.2 eq) improves yield to 85% .
-
Lower temperatures (0–5°C) minimize side reactions during alkylation.
Stereochemical Control and Purification
The Z-isomer is selectively formed using kinetic control during the Knoevenagel condensation. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable Z-configuration . Final purification employs silica gel column chromatography (ethyl acetate/n-hexane, 3:7) followed by recrystallization from ethanol .
Analytical Data
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
-
1H NMR (400 MHz, DMSO- d6) : δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.12 (m, 6H, aromatic), 4.32 (t, J = 6.8 Hz, 2H), 3.51 (q, J = 6.4 Hz, 2H) .
Challenges and Mitigation Strategies
-
Isomerization Risk :
-
Indole Reactivity :
-
The 5-fluoro group on indole necessitates mild conditions to prevent defluorination. Low temperatures (0–5°C) during amidation are essential.
-
-
Solubility Issues :
Scalability and Industrial Relevance
Bench-scale synthesis (50–100 g) achieves consistent yields (72–78%) using continuous flow reactors for the Knoevenagel step . Industrial protocols emphasize cost-effective catalysts (e.g., morpholine instead of piperidine) and solvent recycling .
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 72 | 6 |
| Morpholine | 70 | 7 |
| DBU | 65 | 5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and indole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutics.
Medicine
In medicine, the compound’s potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities. Research is ongoing to explore its efficacy and safety in these areas.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis with key analogues:
Structural and Substituent Variations
*Calculated using ChemDraw.
Crystallographic and Conformational Data
- The Z-configuration of the exocyclic double bond in thiazolidinones is conserved across analogues, as confirmed by X-ray studies .
- Torsion angles in the propanamide chain vary:
Research Findings and Implications
- Anticancer Potential: Thiazolidinones with indole moieties (e.g., target compound) show promise in apoptosis induction via caspase-3 activation, outperforming phenyl analogues in preliminary assays .
- Antimicrobial Activity : Chlorobenzylidene derivatives exhibit higher Gram-positive bacterial inhibition (MIC 8 µg/mL) than thiophene or methylbenzylidene analogues (MIC 16–32 µg/mL) .
- Metabolic Stability : Thiadiazole and thiazole substituents reduce CYP450-mediated oxidation compared to indole-containing derivatives .
Biological Activity
The compound 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a thiazolidinone ring, a thiophene moiety, and an indole group, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.5 g/mol. The structural components are critical for its biological interactions:
| Component | Description |
|---|---|
| Thiazolidinone | Affects enzyme inhibition and receptor binding |
| Thiophene | Enhances lipophilicity and biological activity |
| Indole | Contributes to interactions with biological targets |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reaction : A thiophene derivative reacts with thiazolidine-2,4-dione under basic conditions.
- Nucleophilic Substitution : The indole moiety is introduced via nucleophilic substitution using solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine or pyridine.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidine and indole moieties enhance binding affinity and specificity towards these targets, allowing for modulation of various signaling pathways. Notably, the compound may function as an inhibitor for certain enzymes involved in metabolic processes.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth.
- Cytotoxic Effects : Inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported in studies indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Antidiabetic Effects
Thiazolidinones are known for their role in glucose metabolism regulation. This compound may exhibit similar properties by enhancing insulin sensitivity or modulating glucose uptake.
Case Studies and Research Findings
- Anticancer Studies : A study highlighted that derivatives of thiazolidinones showed significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the indole and thiophene groups enhances this effect.
- Antimicrobial Testing : Research indicated that compounds similar to this one exhibited MIC values ranging from 1.95 μg/mL to 15.62 μg/mL against different bacterial strains, positioning them as potential candidates for antibiotic development.
- Diabetes Management : Thiazolidinone derivatives have been noted for their ability to lower blood glucose levels in diabetic models, indicating the therapeutic potential of this compound in managing diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
